Butane, 2-iodo-, (2R)-

Catalog No.
S3338255
CAS No.
22156-92-9
M.F
C4H9I
M. Wt
184.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane, 2-iodo-, (2R)-

CAS Number

22156-92-9

Product Name

Butane, 2-iodo-, (2R)-

IUPAC Name

(2R)-2-iodobutane

Molecular Formula

C4H9I

Molecular Weight

184.02 g/mol

InChI

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

IQRUSQUYPCHEKN-SCSAIBSYSA-N

SMILES

CCC(C)I

Canonical SMILES

CCC(C)I

Isomeric SMILES

CC[C@@H](C)I

Butane, 2-iodo-, also known as 2-iodobutane or sec-butyl iodide, is an organic compound with the molecular formula C4H9IC_4H_9I and a molecular weight of approximately 184.0187 g/mol. It is classified as a secondary alkyl halide due to the presence of the iodine atom attached to the second carbon of the butane chain. The compound has several other names, including sec-Butyl Iodide and 2-Butyl Iodide, and is identified by the CAS Registry Number 513-48-4. Its structure can be represented as follows:

CH3CH I CH2CH3\text{CH}_3-\text{CH I }-\text{CH}_2-\text{CH}_3

Butane, 2-iodo-, is a colorless liquid at room temperature with notable boiling and melting points of approximately 392 K and 169 K respectively .

Typical of alkyl halides. A key reaction mechanism involves nucleophilic substitution, which can occur via two primary pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

  • SN1 Mechanism: This mechanism involves the formation of a carbocation intermediate after the departure of the iodide ion. The stability of the secondary carbocation allows for further reaction with nucleophiles.
  • SN2 Mechanism: In this pathway, a nucleophile attacks the carbon atom bearing the iodine while simultaneously displacing the iodide ion in a single concerted step. The reaction rate is dependent on both the substrate and nucleophile concentrations .

Butane, 2-iodo-, can be synthesized through several methods:

  • Halogenation of Butane: Direct halogenation of butane using iodine under UV light can yield 2-iodobutane along with other iodinated products.
  • Alkylation Reactions: A common laboratory method involves reacting sodium iodide with sec-butyl alcohol in an appropriate solvent such as acetone or DMSO, facilitating the substitution of hydroxyl groups with iodine .
  • From Grignard Reagents: Another synthetic route includes the reaction of Grignard reagents with iodine, where sec-butyl magnesium bromide reacts with iodine to form butane, 2-iodo-.

Butane, 2-iodo-, finds applications primarily in organic synthesis and as an intermediate in chemical manufacturing. It serves as a building block for various organic compounds and is utilized in:

  • Synthesis of pharmaceuticals and agrochemicals.
  • Production of polymers and other materials through cross-coupling reactions.
  • Laboratory reagent for various chemical transformations.

Interaction studies involving butane, 2-iodo-, typically focus on its reactivity with nucleophiles in substitution reactions. Research indicates that its reactivity profile can be influenced by solvent choice and temperature, which affect both SN1 and SN2 mechanisms. Additionally, studies on its interactions with biological molecules could provide insights into its potential toxicity or therapeutic applications.

Several compounds share structural similarities with butane, 2-iodo-. Here are a few notable examples:

Compound NameMolecular FormulaCharacteristics
1-IodobutaneC4H9IC_4H_9IPrimary alkyl halide; more reactive in SN2 reactions due to less steric hindrance.
2-BromobutaneC4H9BrC_4H_9BrSimilar structure; bromine is a better leaving group than iodine, affecting reaction rates.
3-IodobutaneC4H9IC_4H_9ITertiary alkyl halide; exhibits different reactivity patterns compared to secondary halides like butane, 2-iodo-.

Uniqueness

Butane, 2-iodo-, is unique among these compounds due to its secondary carbon center which balances reactivity between SN1 and SN2 mechanisms effectively. Its applications in synthesis make it particularly valuable in organic chemistry.

XLogP3

2.8

UNII

F9SLD70W1I

Wikipedia

(2R)-2-iodobutane

Dates

Last modified: 07-26-2023

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